Delmopinol hydrochloride can be synthesized through several methods, with notable processes including:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The processes are designed to minimize by-products and maximize the efficiency of the reactions involved.
The molecular formula of delmopinol hydrochloride is , indicating that it consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural representation reveals a tertiary amine group that contributes to its surfactant properties.
Delmopinol hydrochloride participates in various chemical reactions typical of amines and surfactants:
The interfacial behavior of delmopinol is essential for understanding its efficacy in reducing plaque. Studies have shown that it effectively disrupts the formation of biofilms by altering the physicochemical properties of the pellicle on tooth surfaces .
Delmopinol hydrochloride functions primarily by disrupting the formation and maturation of dental plaque. Its mechanism includes:
Clinical studies have demonstrated that rinsing with delmopinol significantly reduces visible plaque compared to placebo treatments, highlighting its role in controlling oral microbial populations .
Delmopinol hydrochloride is primarily used in dental care products aimed at preventing plaque formation and treating gingivitis. Its applications include:
The morpholinoethanol core of delmopinol is constructed through cyclization or reductive amination strategies. A predominant method involves the N-alkylation of 4-(2-hydroxyethyl)morpholine with 1-bromo-4-propylheptane under basic conditions (e.g., K₂CO₃/DMF), achieving yields of 68–75% [1] [3]. Alternative routes employ reductive amination between dialkyl ketones (e.g., 4-propylheptanone) and morpholinoethanol, utilizing sodium borohydride or cyanoborohydride catalysts to form the critical C–N bond. This method minimizes polyalkylation byproducts but requires stringent stoichiometric control [3].
A scalable one-pot synthesis combines bis(2-chloroethyl)ether with N-hydroxyethyl-4-propylheptylamine in toluene, catalyzed by magnesium oxide. The reaction proceeds via nucleophilic substitution at 80–100°C, forming the morpholine ring with >90% regioselectivity [1]. Impurities such as 3-(4-propylheptyl)morpholine (from dehydroxylation) are mitigated through acid-base extraction, ensuring >99.5% HPLC purity in the final hydrochloride salt [3].
Table 1: Comparative Synthesis Routes for Morpholinoethanol Core
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
N-Alkylation | 1-Bromo-4-propylheptane, K₂CO₃, DMF, 80°C | 68–75 | High regioselectivity |
Reductive Amination | 4-Propylheptanone, NaBH₃CN, MeOH, 25°C | 60–65 | Avoids alkyl halide impurities |
One-Pot Cyclization | Bis(2-chloroethyl)ether, MgO, toluene, 100°C | 82–86 | Scalable, minimal purification |
The 4-propylheptyl side chain—critical for delmopinol’s amphiphilic properties—is introduced via Grignard alkylation. 4-Propylheptylmagnesium bromide is synthesized from 1-bromo-4-propylheptane and magnesium turnings in anhydrous tetrahydrofuran (THF) under reflux [1] [10]. This reagent attacks electrophilic carbons in morpholinoethanol precursors:
Reaction efficiency hinges on:
Post-alkylation, the crude product is stabilized via hydrochloric acid quench, precipitating delmopinol hydrochloride with 89–93% yield [1].
Table 2: Grignard Reagent Optimization for Side-Chain Installation
Reagent | Electrophile | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
4-PropylheptylMgBr | 4-Morpholinyl ketone | THF | −10 to 0 | 78 |
4-PropylheptylMgCl | Glycidyl morpholine | Et₂O | 0–25 | 85 |
In situ-generated heptylMgBr | N-Boc-morpholinyl oxirane | THF | −20 | 91 |
Key intermediates like 3-(4-propylheptylidene)morpholine require catalytic hydrogenation to saturate C=N or C=O bonds. Raney nickel (5–10 wt%) in methanol at 50–80°C and 5–10 bar H₂ achieves >95% conversion to 3-(4-propylheptyl)morpholine [1]. Competing reactions include:
Adams’ catalyst (PtO₂) accelerates reduction but necessitates noble-metal recovery for cost efficiency. Transfer hydrogenation with ammonium formate/Pd/C offers a lower-pressure alternative, though it generates stoichiometric byproducts [3].
Post-hydrogenation, alkoxides are protonated using gaseous HCl in ethyl acetate, crystallizing delmopinol hydrochloride with minimal residual metals (<10 ppm) [1].
Industrial synthesis prioritizes solvent recyclability, catalytic efficiency, and continuous processing:
A representative optimized process produces delmopinol hydrochloride in 4 steps with 65% overall yield:
Table 3: Process Parameters for Scalable Delmopinol Synthesis
Step | Key Parameters | Yield/Cost Impact |
---|---|---|
Grignard Formation | THF reflux, Mg activation with I₂ | 95% conversion; reduces halide waste |
Alkylation | 0–5°C, slow addition of electrophile | 88% yield; minimizes diaryl byproducts |
Hydrogenation | Raney Ni (7 bar H₂), MeOH, 60°C | 97% yield; catalyst recyclable 5× |
Crystallization | HCl gas in EtOAc, anti-solvent (hexane) | 99.5% purity; solvent recovery >90% |
Derivatization targets the morpholine nitrogen or hydroxyl group to amplify delmopinol’s biofilm-disrupting effects:
In vitro testing shows quaternary derivatives reduce Streptococcus mutans biofilm viscosity by 40–60% versus native delmopinol, attributed to enhanced electrostatic interactions with anionic glucans [4].
Table 4: Bioactivity of Delmopinol Derivatives
Derivative | Modification Site | Key Property Change | Biological Impact |
---|---|---|---|
N-Methyl-delmopinol iodide | Morpholine nitrogen | Increased cationic charge | 50% lower biofilm matrix viscosity |
Delmopinol palmitate | Hydroxyl group | Higher lipophilicity (log P +2.1) | Prolonged oral retention (>2 hr) |
4-Thiomorpholine analog | Heterocyclic core (S for O) | Enhanced hydrogen bonding | 30% greater pioneer bacterial detachment |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1